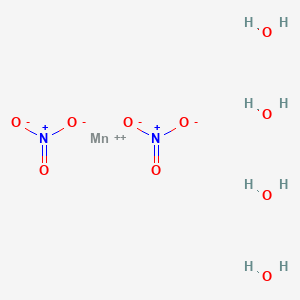
Manganese nitrate tetrahydrate
Cat. No. B1583092
Key on ui cas rn:
20694-39-7
M. Wt: 251.01 g/mol
InChI Key: ALIMWUQMDCBYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08809580B2
Procedure details


50 mL of acetic acid, 0.137 g of manganese nitrate tetrahydrate, 0.159 g of cobalt nitrate hexahydrate, TEMPO (0.42 g), CH3CO2Na (2.24 g) and 10 g of 2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol were placed in a reaction vessel as described in example 17 except that a 100 mL vessel instead of a 200 mL vessel was used. The reaction was carried out and worked up as described in example 9. Distillation gave 7.29 g of acid (1.6 mmHg, 58° C.). Yield: 70%.


Name
2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol
Quantity
10 g
Type
reactant
Reaction Step One




Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
CC1(C)N([O])C(C)(C)CCC1.CC(O[Na])=[O:14].[F:17][C:18]([F:38])([CH:21]([F:37])[O:22][C:23]([F:36])([F:35])[C:24]([F:34])([F:33])[C:25]([F:32])([F:31])[O:26][C:27]([F:30])([F:29])[F:28])[CH2:19][OH:20]>O.O.O.O.[N+]([O-])([O-])=O.[Mn+2].[N+]([O-])([O-])=O.O.O.O.O.O.O.[N+]([O-])([O-])=O.[Co+2].[N+]([O-])([O-])=O.C(O)(=O)C>[F:17][C:18]([F:38])([CH:21]([F:37])[O:22][C:23]([F:36])([F:35])[C:24]([F:33])([F:34])[C:25]([F:31])([F:32])[O:26][C:27]([F:28])([F:29])[F:30])[C:19]([OH:14])=[O:20] |f:3.4.5.6.7.8.9,10.11.12.13.14.15.16.17.18,^1:4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.42 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
|
Name
|
|
|
Quantity
|
2.24 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O[Na]
|
|
Name
|
2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F
|
|
Name
|
|
|
Quantity
|
0.137 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
0.159 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as described in example 17 except that a 100 mL vessel instead of a 200 mL vessel
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)O)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.29 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
